(2-Bromo-4-chloro-6-nitrophenyl)acetic acid
Overview
Description
(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5BrClNO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, chlorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-bromo-4-chlorophenylacetic acid to introduce the nitro group at the 6-position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chloro-6-nitrophenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted phenylacetic acid derivatives.
Reduction: Formation of (2-Bromo-4-chloro-6-aminophenyl)acetic acid.
Oxidation: Formation of (2-Bromo-4-chloro-6-nitrophenyl)carboxylic acid.
Scientific Research Applications
Chemistry
(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and inhibition. The presence of multiple functional groups allows for the exploration of various biochemical pathways.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (2-Bromo-4-chloro-6-nitrophenyl)acetic acid exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the nitro, bromo, and chloro groups influences the reactivity of the phenyl ring. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-chlorophenyl)acetic acid: Lacks the nitro group, resulting in different reactivity and applications.
(2-Bromo-6-nitrophenyl)acetic acid:
(4-Chloro-6-nitrophenyl)acetic acid: Lacks the bromo group, leading to variations in its reactivity and applications.
Uniqueness
(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is unique due to the presence of all three substituents (bromo, chloro, and nitro) on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-bromo-4-chloro-6-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c9-6-1-4(10)2-7(11(14)15)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUBBSXMVGZTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268708 | |
Record name | 2-Bromo-4-chloro-6-nitrobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-47-8 | |
Record name | 2-Bromo-4-chloro-6-nitrobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloro-6-nitrobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601268708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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